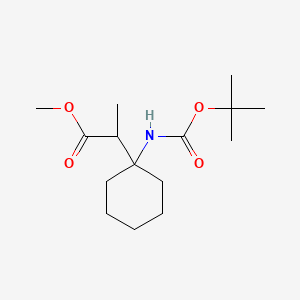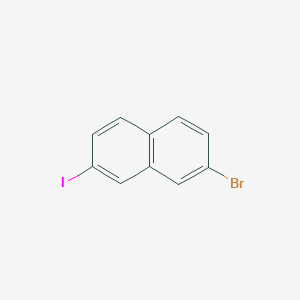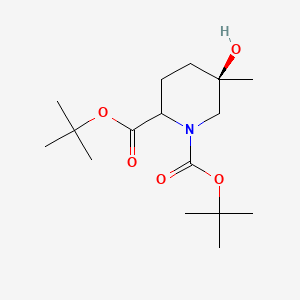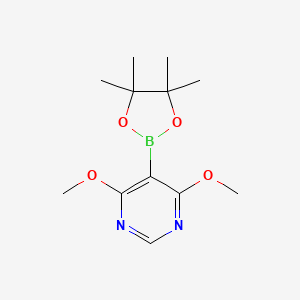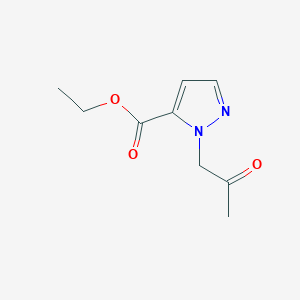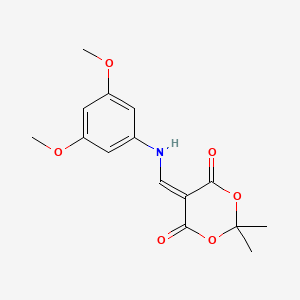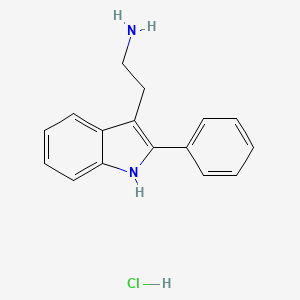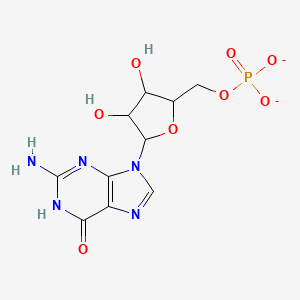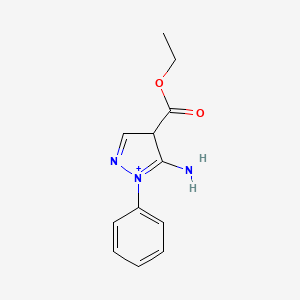
ethyl 5-amino-1-phenyl-4H-pyrazol-1-ium-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester is a heterocyclic compound with the molecular formula C12H13N3O2. It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester typically involves the reaction of ethyl acetoacetate with phenylhydrazine to form 1-phenyl-3-methyl-5-pyrazolone. This intermediate is then reacted with hydrazine hydrate to yield the desired compound . The reaction conditions often include refluxing in ethanol for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-quality material .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of pyrazolo[1,5-a]pyrimidines and other heterocyclic systems .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in the development of new therapeutic agents .
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates. They are investigated for their ability to interact with specific biological targets, such as enzymes and receptors .
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its derivatives are employed in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but with a methyl group at the para position of the phenyl ring.
4-Amino-1H-pyrazole-1-acetic acid dihydrochloride: This compound has an acetic acid group instead of the ethyl ester group.
1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid: This compound has a benzyl group at the nitrogen atom and a methyl group at the 3-position.
Uniqueness
The uniqueness of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14N3O2+ |
|---|---|
Molecular Weight |
232.26 g/mol |
IUPAC Name |
ethyl 5-amino-1-phenyl-4H-pyrazol-1-ium-4-carboxylate |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)10-8-14-15(11(10)13)9-6-4-3-5-7-9/h3-8,10,13H,2H2,1H3/p+1 |
InChI Key |
NHINQDOXMJRAOA-UHFFFAOYSA-O |
Canonical SMILES |
CCOC(=O)C1C=N[N+](=C1N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


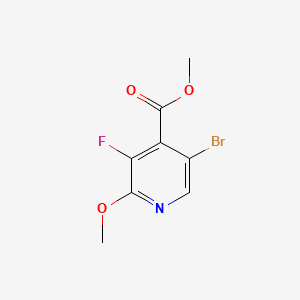
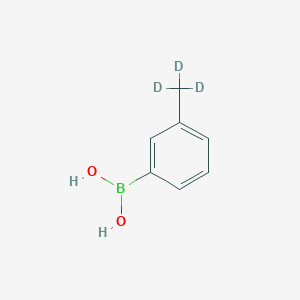
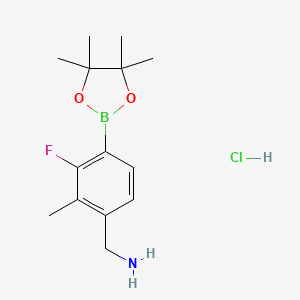
![(3S,5R)-3-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-(3-methylbut-2-en-2-yl)oxolan-2-one](/img/structure/B13915865.png)
![2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane](/img/structure/B13915867.png)
